5-fluoro-N-(pyridin-4-yl)-2-(1H-pyrrol-1-yl)benzamide
Description
Properties
IUPAC Name |
5-fluoro-N-pyridin-4-yl-2-pyrrol-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O/c17-12-3-4-15(20-9-1-2-10-20)14(11-12)16(21)19-13-5-7-18-8-6-13/h1-11H,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDIWTSBTPFPJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=C(C=C2)F)C(=O)NC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-(pyridin-4-yl)-2-(1H-pyrrol-1-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Nitration and Reduction: Starting with a fluorobenzene derivative, nitration followed by reduction can introduce an amino group.
Amide Formation: The amino group can then be reacted with a pyridine-4-carboxylic acid derivative to form the benzamide.
Pyrrole Introduction: Finally, the pyrrole ring can be introduced through a coupling reaction, such as a Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring.
Reduction: Reduction reactions can occur at the nitro or carbonyl groups if present.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-fluoro-N-(pyridin-4-yl)-2-(1H-pyrrol-1-yl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 5-fluoro-N-(pyridin-4-yl)-2-(1H-pyrrol-1-yl)benzamide with structurally and functionally related benzamide derivatives, focusing on substituent effects, physicochemical properties, and reported biological activities.
Structural Analogues from Nitazoxanide-Based Derivatives ()
The study in synthesizes benzamide derivatives with thiazole or pyrrole substituents. Key comparisons include:
| Compound ID | Substituents | Molecular Formula | Melting Point (°C) | Biological Activity |
|---|---|---|---|---|
| 13 | 2-Acetyloxy-N-(5-(1H-pyrrol-1-yl)thiazol-2-yl)benzamide | C₁₆H₁₃N₃O₃S | 218–221 | Autophagy activation |
| 15 | 4-Fluoro-2-hydroxy-N-(5-morpholinothiazol-2-yl)benzamide | C₁₈H₁₆FN₃O₃S | Not reported | Enhanced solubility |
- Key Differences: Compound 13 shares the pyrrole substituent but incorporates a thiazole ring and acetyloxy group, leading to higher melting points (218–221°C vs. unrecorded for the target compound) . The morpholino group in 15 improves solubility compared to pyrrole-based derivatives, suggesting that the pyridin-4-yl group in the target compound may similarly enhance bioavailability .
N-Substituted Benzamides ()
highlights benzamides with phenethylamine substituents:
| Compound ID | Substituents | Molecular Formula | Melting Point (°C) | Notes |
|---|---|---|---|---|
| Rip-B | N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide | C₁₈H₂₀N₂O₃ | 90 | Simple benzamide scaffold |
| Rip-D | 2-Hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide | C₁₈H₂₀N₂O₄ | 96 | Hydroxyl group enhances polarity |
- Key Differences :
- The absence of heteroaromatic substituents (e.g., pyridine or pyrrole) in Rip-B and Rip-D results in lower melting points (90–96°C) compared to thiazole- or pyrrole-containing analogs .
- The target compound’s pyridin-4-yl group may confer stronger π-π stacking interactions in biological targets compared to phenethylamine derivatives.
Halogenated Benzamides ()
describes 5-bromo-2-fluoro-N-(pyridin-4-yl)benzamide (CAS: 1016819-59-2), a close analog differing only in the 2-position substituent (bromo vs. pyrrole):
| Compound | Substituents | Molecular Formula | Key Properties |
|---|---|---|---|
| 5-Bromo-2-fluoro analog | Br at 2-position | C₁₂H₈BrFN₂O | Higher molecular weight (317.1 g/mol) |
| Target compound | 1H-pyrrol-1-yl at 2-position | C₁₆H₁₂FN₃O | Potential for enhanced binding via pyrrole’s nitrogen lone pairs |
- The pyrrole group in the target compound may improve binding affinity to hydrophobic pockets in enzymes compared to bromo-substituted analogs .
Kinase-Targeting Benzamides ()
Selonsertib (GS-4997), a clinical-stage benzamide (), shares structural motifs with the target compound:
| Compound | Substituents | Molecular Formula | Molecular Weight | Biological Target |
|---|---|---|---|---|
| Selonsertib | Cyclopropylimidazole, triazole, methyl groups | C₂₄H₂₄FN₇O | 445.49 g/mol | Apoptosis signal-regulating kinase 1 (ASK1) |
| Target compound | Pyridine, pyrrole, fluorine | C₁₆H₁₂FN₃O | 281.28 g/mol | Hypothetical kinase or autophagy target |
- Selonsertib’s complex substituents (e.g., triazole) contribute to its high molecular weight and kinase specificity, whereas the target compound’s simpler structure may favor different pharmacokinetic profiles .
Biological Activity
5-Fluoro-N-(pyridin-4-yl)-2-(1H-pyrrol-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C15H13FN2O, with a molecular weight of 256.28 g/mol. The compound features a fluorine atom on the benzene ring, a pyridine moiety, and a pyrrole ring, which contribute to its biological properties.
Research indicates that compounds similar to this compound may exert their effects through various mechanisms:
- Inhibition of Cancer Cell Proliferation : The compound has been shown to inhibit cell growth in various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Targeting Specific Kinases : Some studies suggest that it may inhibit specific kinases involved in cancer progression, such as Aurora-A kinase and CDK2, which are critical for cell division.
Anticancer Activity
A review of recent studies highlights the compound's anticancer potential:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 3.79 | Induction of apoptosis |
| HepG2 | 0.95 | CDK2 inhibition |
| NCI-H460 | 0.75 - 4.21 | Inhibition of proliferation |
| HCT116 | 1.1 | Cell cycle arrest at SubG1/G1 phase |
These findings indicate that this compound exhibits potent cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer therapeutic agent.
Study on MCF7 Cells
In a recent study, the compound was tested against MCF7 breast cancer cells, demonstrating an IC50 value of 3.79 µM. The study reported significant induction of apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent.
Inhibition of Aurora-A Kinase
Another study focused on the inhibition of Aurora-A kinase by this compound, revealing an IC50 value of 0.067 µM. This suggests that the compound could be effective in targeting tumors that overexpress this kinase, providing a novel approach to cancer treatment.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-fluoro-N-(pyridin-4-yl)-2-(1H-pyrrol-1-yl)benzamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves coupling a fluorinated benzamide precursor with pyridin-4-amine and pyrrole derivatives. Key steps include:
- Amide bond formation : Use coupling agents like EDCI/HOBt in anhydrous DMF under nitrogen atmosphere .
- Pyrrole substitution : Optimize temperature (80–100°C) and solvent polarity (e.g., DCM vs. THF) to minimize side reactions .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) improve purity .
Q. Which analytical techniques are most reliable for confirming the structure of this compound?
- Methodological Answer :
- NMR : - and -NMR validate fluorine substitution patterns and aromatic proton environments .
- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H] at m/z 324.1052) .
- XRD : Single-crystal X-ray diffraction resolves spatial arrangements of the pyridinyl and pyrrolyl groups .
- Contradiction Alert : Discrepancies in melting points (e.g., 123–124°C vs. 287–293°C in analogs) may arise from polymorphic forms; DSC analysis is recommended .
Q. How does the compound’s solubility profile impact experimental design in biological assays?
- Methodological Answer :
- Solvent selection : Use DMSO for stock solutions (≤10 mM), diluted in PBS or cell culture media. Precipitation occurs in aqueous buffers at >100 µM .
- Surfactants : Add 0.1% Tween-80 to enhance solubility in vivo studies .
- Data Note : LogP ~2.5 (predicted) suggests moderate lipophilicity; adjust dosing regimens for pharmacokinetic studies .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound and its analogs?
- Methodological Answer :
- Assay standardization : Normalize cell lines (e.g., HepG2 vs. HEK293), incubation times, and ATP levels in viability assays .
- Metabolite profiling : LC-MS/MS identifies active metabolites that may contribute to discrepancies between in vitro and in vivo results .
- Case Study : A 2023 study noted conflicting IC values (5 µM vs. 20 µM) against kinase X due to differences in assay pH (7.4 vs. 6.8) .
Q. How can computational modeling guide the optimization of this compound’s binding affinity?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to predict interactions with target proteins (e.g., pyridinyl binding to ATP pockets) .
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) .
- Data Note : Replace the pyrrole ring with imidazole (in silico) increases hydrogen bonding but reduces metabolic stability .
Q. What are the key degradation pathways of this compound under physiological conditions?
- Methodological Answer :
- Forced degradation : Expose to pH 1–13, UV light, and oxidative stress (HO). Monitor via HPLC-UV:
- Acidic hydrolysis : Cleavage of the amide bond at pH <2 .
- Photooxidation : Pyrrole ring degradation under UV-A light .
- Implications : Stabilize formulations using antioxidants (e.g., BHT) and light-resistant packaging .
Methodological Challenges and Solutions
Q. How to address low yields in large-scale synthesis?
- Answer :
- Process optimization : Switch from batch to flow chemistry for better heat/mass transfer .
- Catalyst screening : Test Pd/C or Ni catalysts for Suzuki-Miyaura coupling steps; yields improve by 15–20% .
Q. What in vitro models best predict this compound’s in vivo efficacy?
- Answer :
- 3D tumor spheroids : Mimic hypoxia and drug penetration barriers better than 2D monolayers .
- Organ-on-a-chip : Liver-microphysiological systems assess hepatotoxicity and metabolic clearance .
Key Research Gaps
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
